Product packaging for (Z)-N-Benzyl-2-nitroethenamine(Cat. No.:)

(Z)-N-Benzyl-2-nitroethenamine

Cat. No.: B12981888
M. Wt: 178.19 g/mol
InChI Key: NMWVBMVHNATQNF-SREVYHEPSA-N
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Description

(Z)-N-Benzyl-2-nitroethenamine (CAS# 102804-20-6) is a versatile nitroketene N,S-acetal that serves as a valuable and versatile building block for the synthesis of diverse heterocyclic compounds and fused heterocyclic frameworks . Its molecular structure features a push-pull alkene system, where a strongly electron-withdrawing nitro group makes the molecule a good Michael acceptor, and the methylthio group acts as a leaving group, enabling diverse reactivity . This ambiphilic nature allows it to function as a bis-nucleophilic reagent in multi-component reactions and catalyst-assisted syntheses to construct complex molecules with potential pharmacological activities, including antitumor, antibacterial, and antileishmanial properties . The compound is particularly useful in the synthesis of fully substituted 2-aminopyrroles and other nitrogen-containing heterocycles . It can be synthesized from the precursor 1,1-bis(methylthio)-2-nitroethylene via nucleophilic substitution with benzylamine . This product is intended for research applications as a key synthetic intermediate in medicinal chemistry and organic synthesis. For Research Use Only (RUO). Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B12981888 (Z)-N-Benzyl-2-nitroethenamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(Z)-N-benzyl-2-nitroethenamine

InChI

InChI=1S/C9H10N2O2/c12-11(13)7-6-10-8-9-4-2-1-3-5-9/h1-7,10H,8H2/b7-6-

InChI Key

NMWVBMVHNATQNF-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Z N Benzyl 2 Nitroethenamine and Analogous Nitroenamines

Classical Synthetic Routes to Nitroethenamine Scaffolds

Traditional methods for constructing the nitroenamine framework have been well-established and continue to be widely used. These routes often involve condensation reactions and the use of specific precursors to build the desired molecular structure.

Condensation Reactions Utilizing Nitromethane (B149229) Precursors

A foundational method for the synthesis of nitroalkenes involves the base-catalyzed condensation of nitroalkanes, such as nitromethane, with aldehydes or ketones. mdma.ch This process, known as the Henry reaction, yields β-nitroalcohols, which can then be dehydrated to afford the corresponding nitroalkenes. mdma.ch A variety of basic catalysts, including alkali metal hydroxides, carbonates, and alkoxides, have been employed to facilitate this transformation. mdma.ch For instance, the reaction of nitromethane with an appropriate aldehyde in the presence of a base like sodium hydroxide (B78521) can produce a β-nitroalcohol intermediate, which upon dehydration, yields the nitroethene core structure. Further reaction with benzylamine (B48309) would then lead to the formation of (Z)-N-Benzyl-2-nitroethenamine. The choice of catalyst can significantly influence the reaction's outcome. mdma.ch

Another approach involves the condensation of triethyl orthoformate with nitromethane and an amine to produce nitroenamines. mdma.ch This method provides a direct route to the nitroenamine scaffold. Furthermore, a one-pot, three-component nitro-Mannich reaction of aldehydes, amines, and nitroalkanes, catalyzed by Amberlyst A-21 supported copper(I) iodide, offers an environmentally friendly pathway to β-nitroamines. nih.gov This reaction proceeds through the in-situ formation of an imine, followed by the nucleophilic addition of the nitronate anion. nih.gov

Formation from 1,1-Bis(methylthio)-2-nitroethene and Amines

A widely documented and efficient method for the synthesis of N-substituted-1-(methylthio)-2-nitroethenamines involves the reaction of 1,1-bis(methylthio)-2-nitroethene with a primary amine. nih.govasianpubs.org This reaction typically proceeds via a nucleophilic substitution, where the amine displaces one of the methylthio groups. For example, reacting 1,1-bis(methylthio)-2-nitroethene with benzylamine in a suitable solvent like ethanol, often at reflux, yields N-benzyl-1-(methylthio)-2-nitroethenamine. asianpubs.org This method is advantageous due to its simplicity and often high yields, without the need for a catalyst. asianpubs.org The resulting product can then be further reacted to produce other derivatives. The (Z)-isomer is often the predominant product due to reduced steric hindrance between the amino and nitro groups.

ReactantsProductConditionsYield
1,1-Bis(methylthio)-2-nitroethene, BenzylamineN-Benzyl-1-(methylthio)-2-nitroethenamineEthanol, RefluxExcellent
1,1-Bis(methylthio)-2-nitroethene, Methylamine(Z)-N-Methyl-1-(methylthio)-2-nitroethenamineAnhydrous acetonitrile, Reflux65-85%

This table summarizes the reaction conditions and yields for the synthesis of N-substituted-1-(methylthio)-2-nitroethenamines.

Self-Condensation Pathways of β-Formyl-β-nitroenamines

β-Formyl-β-nitroenamines are versatile building blocks that can undergo self-condensation to form more complex heterocyclic structures. acs.orgacs.org These compounds possess both electrophilic (formyl and α-vinyl carbons) and nucleophilic (amino nitrogen) sites. acs.org Under acidic conditions, β-formyl-β-nitroenamines can self-condense to construct 3,5-dinitro-1,4-dihydropyridines (DNDHPs). acs.orgacs.org In this process, one molecule of the nitroenamine acts as a C3N1 building block, while the other serves as a C2 block. acs.org A plausible mechanism involves the nucleophilic attack of the β-carbon of one molecule onto the activated formyl group of another, followed by cyclization and subsequent dehydration to form a pyridinium (B92312) intermediate. acs.org These reactions highlight the dual reactivity of β-formyl-β-nitroenamines in constructing complex molecular frameworks. bakhtiniada.ruscispace.com

Synthesis of N,N'-Disubstituted-2-nitroethene-1,1-diamine Derivatives

The synthesis of N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives can be achieved in a stepwise manner starting from 1,1-bis(methylthio)-2-nitroethene. nih.gov Initially, this starting material is reacted with one equivalent of a primary amine to form the corresponding N-substituted-1-(methylthio)-2-nitroethenamine. nih.gov This intermediate is then treated with a second, different amine to yield the desired N,N'-disubstituted-2-nitroethene-1,1-diamine. nih.govnih.gov This sequential substitution allows for the introduction of two different amine substituents onto the ethene backbone. For instance, reacting N-methyl-1-(methylthio)-2-nitroethenamine with a different primary amine would lead to an N,N'-disubstituted-2-nitroethene-1,1-diamine. nih.gov

Modern Catalytic Approaches in Nitroenamine Synthesis

Contemporary synthetic strategies increasingly rely on catalysis to enhance efficiency, selectivity, and sustainability. Lewis acid catalysis, in particular, has emerged as a powerful tool in the synthesis of nitroenamines and their derivatives.

Lewis Acid Catalysis (e.g., Indium Triflate-Mediated Reactions)

Lewis acids, such as indium triflate (In(OTf)₃), have proven to be effective catalysts for various transformations involving nitroenamines. rsc.orgresearchgate.net Indium triflate is considered a non-toxic and reusable catalyst, making it an attractive option for green chemistry. rsc.orgresearchgate.net It can promote reactions such as the Henry reaction between a 3-formylchromone and a nitroenamine to produce 2-pyridone analogues in good yields. rsc.org The proposed mechanism involves the Lewis acid activating the formyl group, facilitating the nucleophilic attack by the nitroenamine. rsc.orgresearchgate.net

In(OTf)₃ has also been utilized in the synthesis of functionalized azaxanthones through a domino reaction involving N,N'-dimethyl-2-nitro-ethene-1,1-diamine and 3-formylchromones. researchgate.net This reaction proceeds via a 6π-electrocyclization. researchgate.net The use of Lewis acids like indium triflate offers a mild and efficient route to complex heterocyclic systems derived from nitroenamines. rsc.orgresearchgate.netvbchem.ac.in

CatalystReactantsProductKey Transformation
Indium Triflate(Z)-N-methyl-1-(methylthio)-2-nitroethenamine, 3-Formylchromone2-Pyridone analoguesHenry Reaction, Chromone ring opening rsc.org
Indium TriflateN,N'-dimethyl-2-nitro-ethene-1,1-diamine, 3-FormylchromonesFunctionalized azaxanthones6π-Electrocyclization researchgate.net

This table showcases examples of Indium Triflate-catalyzed reactions in the synthesis of nitroenamine derivatives.

Transition Metal Catalysis (e.g., Copper-Catalyzed N-Arylation)

Transition metal catalysis offers a powerful tool for the formation of carbon-nitrogen bonds, and copper-catalyzed reactions are particularly notable for the N-arylation of nitroenamines. mdpi.comnih.govsioc-journal.cn A novel synthetic method has been developed for the N-arylation of various nitroenamine derivatives using diaryliodonium triflates in the presence of a copper(I) chloride catalyst. acs.orgnih.govacs.org This procedure allows for the efficient transfer of an aryl group from the hypervalent iodine reagent to the nitrogen atom of the nitroenamine under mild conditions. acs.orgnih.gov

Interestingly, this catalytic system exhibits a strong preference for N-arylation over the more commonly observed C-arylation at the double bond of the push-pull system. acs.org The reaction proceeds with high efficiency for a variety of substrates. For instance, the reaction of (Z)-N-(2-nitro-1-phenylvinyl)aniline with phenylmesityliodonium triflate at 50 °C for 3 hours yields the N-arylated product. acs.org The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the aniline (B41778) ring of the nitroenamine substrate. acs.org For example, a nitroenamine with a tolyl group on the double bond and another with a nitro group on the aniline moiety both yield the desired N-arylated products. acs.org

The proposed mechanism suggests the initial reaction between the copper(I) catalyst and the diaryliodonium salt to form a highly electrophilic Ph-Cu(III) species, which then facilitates the N-arylation. acs.org This methodology provides valuable access to a range of N-aryl nitroenamine derivatives with diverse functional groups. acs.orgnih.gov

Table 1: Examples of Copper-Catalyzed N-Arylation of Nitroenamines acs.org
Nitroenamine SubstrateArylating AgentCatalystProductYield
(Z)-N-(2-nitro-1-phenylvinyl)anilinePhenylmesityliodonium triflateCuCl(Z)-N-phenyl-N-(2-nitro-1-phenylvinyl)anilineHigh
Nitroenamine with tolyl groupDiaryliodonium triflateCuClCorresponding N-arylated product82%
Nitroenamine with halogen on aryl groupDiaryliodonium triflateCuClCorresponding N-arylated product58%
Nitroenamine with nitro group on anilineDiaryliodonium triflateCuClCorresponding N-arylated product57%

Organocatalytic Strategies for Nitroenamine Transformations

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral nitrogen-containing compounds. chimia.chresearchgate.net In the context of nitroenamines and their precursors, organocatalytic methods are prominently used in transformations like the aza-Henry (nitro-Mannich) reaction, which produces β-nitroamines, valuable precursors for various functional groups. rsc.orgresearchgate.net

The enantioselective addition of nitroalkanes to imines, catalyzed by chiral organocatalysts, can generate optically active β-nitroamines. rsc.orgnih.gov Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and a tertiary amine moiety (e.g., Takemoto's catalyst), have proven effective in promoting the direct reaction of N-protected imines with nitromethane, yielding products with high enantioselectivities. nih.govacs.org These catalysts activate the imine through hydrogen bonding while the base activates the nitroalkane. acs.org

Another successful approach involves phase-transfer catalysis (PTC) conditions, using quinine-based quaternary ammonium (B1175870) salts as organocatalysts for the reaction of α-amido sulfones (which generate imines in situ) with nitroalkanes. chimia.chrsc.org This method is effective for both aromatic and aliphatic α-amido sulfones, leading to N-protected β-nitroamines. chimia.ch The development of bifunctional iminophosphorane organocatalysts has enabled the first general enantioselective organocatalytic nitro-Mannich reaction of nitromethane to unactivated ketone-derived imines, allowing for the construction of β-nitroamines with a fully substituted carbon atom. acs.org

These organocatalytic strategies offer a versatile and reliable pathway to enantioenriched β-nitroamines, which are key intermediates for the synthesis of 1,2-diamines and noncanonical α-amino acids. rsc.orgacs.org

Catalyst-Free Synthetic Protocols

Catalyst-free synthetic methods are gaining attention due to their simplicity, cost-effectiveness, and environmentally friendly nature. For the synthesis of nitroamine derivatives, a highly efficient, atom-economical, and rapid green protocol has been developed involving the Michael addition of amines and thiols to nitroolefins. rsc.orgresearchgate.net This method can be performed by simple mixing or grinding of the reactants at room temperature, often providing quantitative yields within minutes. rsc.orgresearchgate.net A significant advantage of this procedure is that it often does not require work-up or purification steps like column chromatography. rsc.org

Another example of a catalyst-free approach is the electrochemically induced aza-Henry reaction. This method allows for the synthesis of α-nitroamines from nitro compounds and azomethines under solvent-free and supporting electrolyte-free conditions. organic-chemistry.org The reaction is initiated by the cathodic reduction of a nitroalkane to generate a carbanion, which then attacks the imine. organic-chemistry.org This clean and mild process avoids the use of toxic reagents and metal catalysts and can produce α-nitroamine derivatives in high yields (up to 95%). organic-chemistry.org

Furthermore, the synthesis of functionalized nitroenamines can be achieved through the aminolysis of nitropyrimidinones, which act as masked nitroenamine synthons. oup.comoup.com For example, the reaction of 1-methyl-5-nitropyrimidin-2(1H)-one with amines yields diimines of nitromalonaldehyde, which can then be hydrolyzed on silica (B1680970) gel to afford nitroenamines with a formyl group. oup.comoup.com These functionalized nitroenamines serve as synthetic equivalents for the unstable nitromalonaldehyde. oup.com

Multi-Component Reactions (MCRs) for Diversified Nitroenamine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for creating molecular diversity and complexity. nih.govunivet.hursc.org Nitroenamines are excellent substrates for MCRs, leading to a wide array of heterocyclic compounds. rsc.org

Strategies for Complex Heterocycle Formation via MCRs

Nitroenamines can participate in various MCRs to construct complex heterocyclic frameworks. For instance, a three-component [2+2+2] cycloaddition involving maleimide (B117702) derivatives and nitroenamines has been developed for the synthesis of highly functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones. rsc.org

In another example, a domino four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, substituted aldehydes, and (Z)-N-methyl-1-(methylthio)-2-nitroethenamine under solvent-free conditions can yield pyranopyrazole derivatives. rsc.org Similarly, MCRs involving 1,1-bis(methylthio)-2-nitroethylene (B140038) (a precursor to nitroenamines), diamines, arylaldehydes, and malononitrile (B47326) can produce 1,4-dihydropyridine-fused-1,3-diazaheterocycles in the presence of a basic catalyst. rsc.org These reactions highlight the power of MCRs to rapidly build complex molecules from simple starting materials. nih.gov

Sequential Four-Component Synthesis Involving Nitroethenamines

Sequential four-component reactions offer a strategic approach to constructing highly substituted heterocyclic systems. One such sequence has been reported for the synthesis of indolo[2,3-a]quinolizidin-4-ones. acs.org This process involves a Sonogashira coupling of an acid chloride and a terminal alkyne, followed by amination with tryptamine, and a subsequent aza-annulation-Pictet–Spengler sequence. acs.org

Another example is a four-component protocol for synthesizing pyrido[1,2-a]pyrimidin-6-one derivatives in water. orcid.org While not directly starting with a pre-formed nitroenamine, these strategies often generate enamine or enaminone intermediates in situ, which then undergo further transformations. The development of such sequential MCRs is a key area in diversity-oriented synthesis. rsc.orgorcid.org

Stereoselective Synthesis of Nitroenamine Derivatives

The stereoselective synthesis of nitroenamine derivatives and related compounds is crucial for accessing molecules with specific biological activities. nih.govnih.gov The nitro-Mannich (aza-Henry) reaction is a cornerstone for the stereoselective synthesis of β-nitroamines, which are versatile chiral building blocks. nih.govfrontiersin.org

The use of chiral catalysts, including transition metal complexes and organocatalysts, has enabled highly enantioselective and diastereoselective versions of this reaction. nih.gov For example, copper-bisoxazoline complexes can catalyze the reaction to produce β-nitroamines in a highly enantio- and diastereoselective manner. nih.gov These products can then be converted into valuable optically active α,β-diamino acid derivatives. nih.gov

Organocatalysts have also been extensively used. As mentioned previously, chiral thiourea catalysts and phase-transfer catalysts are effective in promoting enantioselective aza-Henry reactions. chimia.chnih.gov The resulting β-nitroamines can undergo further transformations, such as reduction of the nitro group, without loss of stereochemical integrity. For example, a stereoselective synthesis of an advanced intermediate for a drug candidate involved an organocatalyzed nitro-Mannich reaction followed by reduction of the nitro group and a Cope elimination to establish a double bond with high (19:1) E/Z stereoselectivity. frontiersin.org These methods demonstrate the power of stereoselective catalysis in the synthesis of complex, biologically relevant molecules derived from nitroenamines. nih.gov

Table 2: Catalyst Types in Stereoselective Nitro-Mannich Reactions nih.gov
Catalyst TypeExampleKey FeatureOutcome
Transition Metal ComplexCopper-bisoxazolineLewis acid activationHigh enantio- and diastereoselectivity
Bifunctional OrganocatalystThiourea-tertiary amineH-bond donor and Brønsted baseHigh yields and enantioselectivities
Phase-Transfer CatalystQuinine-based ammonium saltChiral ion pair formationAccess to N-protected β-nitroamines

Computational Investigations on Z N Benzyl 2 Nitroethenamine and Nitroenamine Systems

Quantum Chemical Methodologies for Electronic Structure and Energetics

The accurate prediction of the electronic structure and energetics of nitroenamines relies on sophisticated quantum chemical methodologies. These methods are chosen based on the desired balance between computational cost and accuracy, with Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) being among the most commonly employed for systems of this size.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. This approach is generally less computationally expensive than other high-level methods, allowing for the study of larger and more complex systems.

In the study of nitroenamine and related systems, various DFT functionals are employed to investigate molecular geometries, electronic charge distributions, and reaction energetics. For instance, hybrid functionals like M06-2X have been successfully used in conjunction with MP2 calculations to study the reactions of enamines with nitroalkenes, providing insights into the stability of various intermediates. nih.govresearchgate.net The choice of functional is critical, as it directly impacts the accuracy of the calculated properties. For example, in the study of N-nitrosamine isomers, DFT calculations have been instrumental in assigning Z/E configurations by comparing calculated NMR chemical shifts with experimental data. mdpi.com This approach could be analogously applied to (Z)-N-Benzyl-2-nitroethenamine to confirm its stereochemistry and understand the electronic factors governing its stability.

Key applications of DFT in the study of nitroenamine-like systems include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Analysis: Confirming that an optimized structure is a true energy minimum and predicting infrared spectra.

Population Analysis: Calculating the distribution of electronic charge to identify reactive sites.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

A comparative table of commonly used DFT functionals and their typical applications is presented below.

FunctionalTypeStrengthsTypical Applications in Organic Chemistry
B3LYP Hybrid GGAWell-balanced for a wide range of properties.Geometries, vibrational frequencies, reaction energies.
M06-2X Hybrid Meta-GGAGood for non-covalent interactions, thermochemistry, and kinetics.Reaction mechanisms, transition states, intermediate stability. nih.govresearchgate.net
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems where non-covalent interactions are important.Supramolecular chemistry, reaction pathways. mdpi.com

Møller-Plesset Perturbation Theory is a post-Hartree-Fock method that provides a higher level of accuracy by incorporating electron correlation, which is neglected in the simpler Hartree-Fock approximation. The second-order implementation, MP2, is a widely used method that offers a good compromise between accuracy and computational cost.

MP2 is particularly effective for systems where electron correlation plays a significant role in determining structure and stability. In the context of nitroenamine reaction mechanisms, MP2 calculations have been used to predict the relative stabilities of intermediates and transition states. For example, in the reaction between aldehyde enamines and nitroalkenes, MP2 and M06-2X calculations predicted the relative stability of iminium ion intermediates, which was crucial for explaining the stereoselectivity of the reaction. nih.govresearchgate.net

The application of MP2 in studying nitroenamine systems often involves:

High-Accuracy Energy Calculations: Providing benchmark energetic data for comparison with DFT methods.

Investigation of Electron Correlation Effects: Understanding how the instantaneous interactions between electrons influence molecular properties.

Refinement of Geometries: Optimizing molecular structures at a higher level of theory than standard DFT.

While more computationally demanding than DFT, MP2 provides a valuable tool for validating DFT results and for cases where DFT may not be sufficiently accurate.

Beyond MP2, there exists a hierarchy of even more accurate, and computationally intensive, ab initio methods. These include higher orders of Møller-Plesset theory (MP3, MP4), Coupled Cluster (CC) theory, and Configuration Interaction (CI) methods. While full calculations on a molecule the size of this compound using these methods would be very demanding, they can be used to study smaller model systems to provide benchmark data.

For instance, high-level ab initio calculations have been performed on simple nitrosamines like H₂NNO to accurately determine their geometry and rotational barriers, confirming that highly correlated methods are sometimes necessary to correctly predict even fundamental structural features. researchgate.net Such high-level calculations serve as a "gold standard" to which results from more approximate methods like DFT and MP2 can be compared. These methods are particularly important for:

Establishing benchmark energies and properties.

Studying systems with significant multi-reference character.

Investigating excited electronic states.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. It allows for the characterization of transient species like transition states and reaction intermediates that are often too short-lived to be observed experimentally.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of a reaction. Locating and characterizing transition states is a primary goal of computational reaction mechanism studies. This is typically done by optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis is then used to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). Computational methods like DFT and MP2 can provide reliable estimates of these barriers. For example, in computational studies of the reaction between HNO and thiols, the free energies of activation (ΔG‡) were calculated to determine the preferred reaction pathways leading to different products. nih.gov For nitroenamine systems, this approach can be used to understand isomerization processes, cycloaddition reactions, and other transformations.

ParameterDescriptionComputational Method
Transition State Geometry The molecular structure at the peak of the energy barrier.DFT, MP2
Energy Barrier (ΔG‡) The free energy difference between reactants and the transition state.DFT, MP2
Imaginary Frequency The unique vibrational mode of the transition state corresponding to the reaction coordinate.DFT, MP2

A pertinent example is the reaction of aldehyde enamines with nitroalkenes, which has been shown both experimentally and computationally to proceed through cyclobutane (B1203170) intermediates. nih.govresearchgate.netnih.govacs.org These four-membered rings can be relatively stable but can also undergo ring-opening to form adduct enamines. nih.govresearchgate.net Computational studies, using methods like MP2 and M06-2X, have been crucial in mapping out the potential energy surface for these isomerization pathways. nih.govresearchgate.net

These studies have shown that factors such as solvent polarity and temperature can influence the relative stability of the cyclobutane and enamine intermediates, and thus the final outcome of the reaction. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, offering a detailed picture of the isomerization pathways. This type of analysis would be directly applicable to understanding the reactivity and potential isomerization of this compound.

Conformational Analysis and Preferences (e.g., s-cis/s-trans conformers)

The structure of this compound is defined by the Z configuration about the C=C double bond, which places the benzylamino and nitro groups on the same side. However, conformational isomerism can still arise from rotation around the C-N single bond. This rotation gives rise to two primary planar conformers, often referred to in analogy to diene systems as s-cis and s-trans.

s-trans conformer: The C=C and N-benzyl bonds are oriented anti-periplanar to each other. This conformation is generally expected to be the more stable form due to minimized steric repulsion between the bulky benzyl (B1604629) group and the vinyl proton.

s-cis conformer: The C=C and N-benzyl bonds are syn-periplanar. This arrangement introduces significant steric hindrance, making it energetically less favorable.

The energy difference between these conformers is a critical factor in the molecule's reactivity. The push-pull electronic nature of nitroenamines creates a partial double bond character in the C-N bond, leading to a notable rotational barrier. Computational studies on analogous secondary amides and enamines confirm that the energy barrier for cis-trans interconversion is significant, often making the conformers distinguishable on the NMR timescale at room temperature. For this compound, the s-trans conformer would be the predominant species in solution, governing its ground-state properties and reaction dynamics.

Table 1: Predicted Conformational Preferences for this compound
ConformerDescriptionPredicted Relative StabilityKey Steric Interaction
s-transC=C and N-benzyl bonds are anti-periplanarMore stable (major conformer)Minimal
s-cisC=C and N-benzyl bonds are syn-periplanarLess stable (minor conformer)Benzyl group and vinyl proton

Analysis of Electronic Properties and Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the electronic structure is characterized by a "push-pull" system. The benzylamino group acts as an electron-donating group (the "push"), increasing the energy of the HOMO, which is primarily localized over the nitrogen atom and the C=C double bond. Conversely, the nitro group is a strong electron-withdrawing group (the "pull"), which lowers the energy of the LUMO, localized mainly on the nitro group and the adjacent vinyl carbon.

This electronic arrangement results in a relatively small HOMO-LUMO energy gap. A small energy gap indicates that the molecule is highly polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Specifically, the low-lying LUMO makes this compound a potent electrophile and an excellent Michael acceptor, readily reacting with nucleophiles. Computational studies on similar nitroalkenes confirm that substitution with electron-donating groups at the amino position consistently leads to a smaller energy gap and enhanced reactivity.

Table 2: Representative FMO Energies and Gap for Substituted Nitroethene Systems (Illustrative Values)
SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Nitroethene-7.8-2.55.3Reactive
2-Nitroethenamine-6.5-2.14.4More Reactive
This compound (Predicted)~ -6.2~ -1.9~ 4.3High Reactivity (Good Michael Acceptor)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on atoms within a molecule. For this compound, NPA would quantify the effects of the push-pull substituents.

The analysis is expected to reveal a significant polarization of the molecule:

Negative Charges: A high accumulation of negative charge would be found on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the amino group.

Positive Charges: The carbon atom bonded to the nitro group (C2) would carry a partial positive charge, making it the primary electrophilic site for nucleophilic attack (Michael addition). The hydrogen atom of the N-H group would also be positively charged and acidic.

This charge distribution confirms the intramolecular charge transfer (ICT) character of the molecule. Upon electronic excitation, electron density moves from the electron-rich benzylamino portion (donor) to the electron-deficient nitrovinyl portion (acceptor). This inherent charge separation results in a large ground-state dipole moment and influences the molecule's interaction with solvents and other polar molecules.

A defining structural feature of (Z)-nitroenamines with a secondary amine (N-H) group is the formation of a strong intramolecular hydrogen bond. In this compound, the hydrogen atom on the nitrogen forms a hydrogen bond with one of the oxygen atoms of the adjacent nitro group.

This interaction creates a stable, planar, six-membered pseudo-ring. This type of hydrogen bond is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the bond is enhanced by the delocalized π-electron system of the molecule. Computational studies on analogous systems show that this N-H···O interaction is strong, with calculated bond distances typically around 1.8–2.0 Å and bond energies of 10–15 kcal/mol. This intramolecular bond is a primary reason for the high stability of the (Z)-isomer compared to the (E)-isomer and significantly influences the molecule's vibrational spectra (e.g., a red-shift of the N-H stretching frequency).

In addition to the intramolecular bond, the N-H group and the nitro-group oxygens can also participate in intermolecular hydrogen bonding. In the solid state, these interactions can lead to the formation of complex crystal lattice structures. In protic solvents, this compound can act as both a hydrogen bond donor (via N-H) and acceptor (via NO2), influencing its solubility and the solvent's effect on its reactivity.

Solvent Effects and Environmental Influence on Reaction Pathways

The choice of solvent can profoundly impact the reaction pathways of polar molecules like this compound. Computational studies model these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculations.

Given its large dipole moment and hydrogen bonding capabilities, the reactivity of this compound is highly sensitive to the solvent environment:

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize charged intermediates and transition states through dipole-dipole interactions. For a Michael addition reaction, this stabilization would lower the activation energy and accelerate the reaction rate compared to nonpolar solvents.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can play a more active role. They can stabilize charged species and also act as proton donors or acceptors, potentially mediating proton transfer steps in a reaction mechanism. For example, a protic solvent could facilitate the tautomerization of the initial Michael adduct.

Nonpolar Solvents (e.g., Hexane, Toluene): Reactions are generally slower in these solvents as they cannot effectively stabilize the polar transition states involved in reactions like nucleophilic additions.

Computational models show that including explicit solvent molecules, especially those that can form hydrogen bonds with the solute, is often necessary to accurately predict reaction barriers and mechanisms. For this compound, a single methanol (B129727) molecule hydrogen-bonded to a nitro-group oxygen could significantly alter the LUMO energy and the charge distribution at the electrophilic carbon, thereby directly influencing the reaction's course.

Spectroscopic Characterization and Structural Elucidation of Z N Benzyl 2 Nitroethenamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the solution-state structure of (Z)-N-Benzyl-2-nitroethenamine derivatives. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular connectivity and stereochemistry can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural assignment of organic molecules. For this compound, the chemical shifts (δ) and coupling constants (J) of the vinyl, benzyl (B1604629), and amine protons provide critical information.

In the ¹H NMR spectrum, the vinyl protons of the nitroethenamine moiety are particularly diagnostic. Due to the strong electron-withdrawing nature of the nitro group and the delocalization of the nitrogen lone pair, the proton at C1 (α to the amino group) typically appears as a doublet at approximately δ 5.5-6.5 ppm, while the proton at C2 (β to the amino group) resonates further downfield, around δ 7.0-8.0 ppm. The coupling constant between these two protons is indicative of their geometry; for the (Z)-isomer, a coupling constant in the range of 7-10 Hz is expected.

The benzylic protons (CH₂) typically appear as a doublet around δ 4.3-4.6 ppm, coupled to the N-H proton. The aromatic protons of the benzyl group resonate in the δ 7.2-7.5 ppm region. acs.org The amine proton (N-H) signal is often broad and can be found over a wide range, its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the nitroethenamine double bond are observed at distinct chemical shifts. The C1 carbon is typically found in the range of δ 100-115 ppm, while the C2 carbon, being directly attached to the electron-withdrawing nitro group, is significantly deshielded and appears further downfield around δ 135-150 ppm. The benzylic carbon resonates near δ 45-55 ppm, and the aromatic carbons appear in their characteristic region of δ 127-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinyl CH -NH 5.5 - 6.5 100 - 115
Vinyl CH -NO₂ 7.0 - 8.0 135 - 150
Benzyl CH 4.3 - 4.6 45 - 55
Aromatic C -H 7.2 - 7.5 127 - 129
Aromatic ipso-C - 138 - 140

Note: Values are estimations based on data from analogous structures and are solvent-dependent.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the (Z)-configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, a key NOE correlation is expected between the vinyl proton at C1 and the benzylic CH₂ protons. This through-space interaction provides definitive proof of the (Z)-geometry, as in the (E)-isomer these protons would be too far apart to generate a significant NOE signal. libretexts.org

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the ¹³C signals for the vinyl and benzylic carbons by correlating them to their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the benzylic protons to the vinyl C1 carbon and the aromatic ipso-carbon. Similarly, the vinyl proton at C1 would show a correlation to the vinyl C2 carbon. These correlations help to piece together the carbon skeleton of the molecule. researchgate.net

The C-N bond in enamines possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into the π-system. This can lead to restricted rotation around the C-N bond, resulting in the existence of rotational isomers (rotamers). Similarly, rotation around the C=C double bond is a high-energy process but can be studied using dynamic NMR techniques at variable temperatures.

By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different isomers can be observed. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (ΔG‡) for the rotational process can be calculated. For enamines, these barriers are often in a range that is accessible by dynamic NMR, typically 10-25 kcal/mol. d-nb.infonih.gov Studies on similar enamine systems have shown that the barrier to rotation can be influenced by solvent polarity and hydrogen bonding interactions. nih.gov

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR can provide direct information about the electronic environment of the nitrogen and oxygen atoms in the molecule.

¹⁵N NMR: The ¹⁵N chemical shift of the nitro group is highly sensitive to the electronic environment. For nitroalkenes, the ¹⁵N signal for the NO₂ group is typically found in the range of δ 385 to 410 ppm (relative to liquid NH₃). researchgate.netnih.gov The amine nitrogen chemical shift would appear much further upfield. The precise chemical shift can provide insight into the degree of π-electron delocalization within the nitroethenamine system. cornell.edu

¹⁷O NMR: Due to its quadrupolar nucleus and very low natural abundance (0.038%), ¹⁷O NMR is challenging and often requires isotopic enrichment. huji.ac.il However, it provides a direct probe of the oxygen atoms. The ¹⁷O chemical shifts for nitro groups are found in a very broad downfield region, typically between δ 700 and 800 ppm (relative to D₂O). researchgate.netnorthwestern.edu The large chemical shift range makes ¹⁷O NMR very sensitive to subtle changes in electronic structure and hydrogen bonding. news-medical.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR and Raman spectra of this compound derivatives are characterized by several key vibrational modes.

NO₂ Group Vibrations: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration (νₐ(NO₂)) appears as a strong band in the 1565-1505 cm⁻¹ region. iitm.ac.in The symmetric stretching vibration (νₛ(NO₂)) is observed as another strong band between 1360-1335 cm⁻¹. iitm.ac.inspectroscopyonline.com

C=C Stretching Vibration: The stretching of the carbon-carbon double bond (ν(C=C)) in the nitroethenamine system typically gives rise to a band in the 1650-1600 cm⁻¹ region. Its intensity can be enhanced in the Raman spectrum.

C-N Stretching Vibration: The stretching of the vinyl C-N bond (ν(C-N)) is expected in the 1350-1250 cm⁻¹ region.

N-H Vibrations: The N-H stretching vibration appears as a moderate band in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is typically found near 1650-1550 cm⁻¹.

Benzyl Group Vibrations: The benzyl moiety will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching modes in the 1600-1450 cm⁻¹ region. theaic.org The CH₂ group will exhibit stretching vibrations around 2950-2850 cm⁻¹. theaic.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Description Typical Wavenumber (cm⁻¹)
ν(N-H) N-H Stretch 3500 - 3300
ν(C-H) aromatic Aromatic C-H Stretch 3100 - 3000
ν(C-H) aliphatic Aliphatic C-H Stretch (CH₂) 2950 - 2850
ν(C=C) Alkene C=C Stretch 1650 - 1600
νₐ(NO₂) Asymmetric NO₂ Stretch 1565 - 1505
ν(C=C) aromatic Aromatic Ring Stretch 1600 - 1450
νₛ(NO₂) Symmetric NO₂ Stretch 1360 - 1335

These combined spectroscopic methods allow for a comprehensive and unambiguous elucidation of the structure, configuration, and electronic properties of this compound and its derivatives.

Low-Temperature FTIR Studies

Low-temperature Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for obtaining more detailed vibrational information than is possible at ambient temperatures. By cooling the sample, thermal broadening of vibrational bands is significantly reduced, leading to sharper and better-resolved spectra. This allows for the precise identification of closely spaced vibrational modes and the potential observation of different conformers that may be present at higher temperatures.

For this compound, low-temperature FTIR studies would focus on the key functional groups. The N-H stretching vibration, typically observed as a broad band around 3300-3500 cm⁻¹, would sharpen considerably, facilitating the study of its involvement in intra- and intermolecular hydrogen bonding. Similarly, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively, would become more defined. The C=C double bond stretch of the ethenamine backbone and the various C-H and C-C vibrations of the benzyl group would also exhibit enhanced resolution, aiding in a more confident assignment of the molecule's vibrational spectrum.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H Stretching 3300 - 3500 Band sharpens significantly at low temperature.
C-H (Aromatic) Stretching 3000 - 3100 Multiple sharp bands.
C-H (Aliphatic) Stretching 2850 - 2960 Asymmetric and symmetric CH₂ stretches.
C=C (Alkene) Stretching 1600 - 1650 Conjugated with the nitro group.
NO₂ Asymmetric Stretch ~1550 Strong absorption.
C=C (Aromatic) Ring Stretching 1450 - 1600 Multiple bands.

Isotope Effects in Vibrational Spectra

Isotope effects in vibrational spectroscopy, typically achieved by substituting an atom with one of its heavier isotopes, serve as an invaluable tool for assigning specific vibrational modes. nih.gov The replacement of an atom increases the reduced mass of the corresponding oscillator, which, according to Hooke's law for a harmonic oscillator, leads to a predictable decrease in the vibrational frequency. libretexts.orgajchem-a.com

In the study of this compound, deuteration (substitution of hydrogen with deuterium, ²H or D) is particularly informative due to the doubling of the atomic mass. libretexts.org Selective deuteration at specific sites would confirm spectral assignments:

N-D Substitution: Replacing the amine proton with deuterium would cause a significant downshift in the N-H stretching frequency (νN-H) to a new νN-D band. The theoretical shift is approximately 1/√2, meaning a band at ~3400 cm⁻¹ would shift to ~2500 cm⁻¹. This provides unambiguous identification of the N-H stretching and bending modes.

C-D Substitution: Deuteration of the vinyl protons or the benzylic (CH₂) protons would similarly shift their respective C-H stretching and bending frequencies, confirming their positions in the spectrum.

These isotopic shifts not only validate band assignments but also provide insights into vibrational coupling within the molecule. nih.gov

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies upon Deuteration

Vibrational Mode Typical Frequency (νH, cm⁻¹) Isotope-Substituted Mode Predicted Frequency (νD, cm⁻¹) Isotopic Ratio (νH/νD)
N-H Stretch 3400 N-D Stretch ~2519 ~1.35
C-H Stretch (vinyl) 3050 C-D Stretch (vinyl) ~2260 ~1.35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The subsequent fragmentation is influenced by the stability of the resulting ions. A primary and highly characteristic fragmentation pathway for benzylamines involves the cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the phenyl ring), leading to the formation of a stable tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. nih.govmiamioh.edu Other significant fragmentations would likely involve the loss of the nitro group (NO₂) or parts of the ethenamine chain.

These fragmentation pathways provide a molecular fingerprint that helps to confirm the compound's identity and connectivity. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
178 [M]⁺ C₉H₁₀N₂O₂ Molecular Ion
132 [M - NO₂]⁺ C₉H₁₀N Loss of nitro group
106 [C₇H₈N]⁺ C₇H₈N Cleavage of the vinyl-nitro bond
91 [C₇H₇]⁺ C₇H₇ Tropylium ion, characteristic of benzyl compounds

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound, a successful crystallographic analysis would yield a detailed structural model. It would reveal the planarity of the nitroethenamine group and the orientation of the benzyl substituent. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H group and the oxygen atoms of the nitro group, as well as potential π-π stacking interactions between the phenyl rings. eurjchem.com The data obtained includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group (e.g., P2₁/c). nih.govresearchgate.net

Table 4: Information Obtained from X-ray Crystallography

Parameter Description Example Data for a Similar Molecule
Crystal System The symmetry class of the crystal lattice. Monoclinic nih.gov
Space Group The symmetry group of the crystal structure. P2₁/n researchgate.net
Unit Cell Dimensions The lengths and angles of the unit cell. a = 9.89 Å, b = 30.60 Å, c = 12.38 Å, β = 92.4° researchgate.net
Bond Lengths The precise distance between bonded atoms (e.g., C=C, N-O). C-N: ~1.35 Å, C=C: ~1.34 Å, N-O: ~1.22 Å
Bond Angles The angle between three connected atoms (e.g., O-N-O). O-N-O: ~125°

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum provides information about the conjugated systems within a molecule. researchgate.net

The structure of this compound contains two main chromophores: the benzyl group and the conjugated nitroethenamine system (O₂N-CH=CH-NH-). The UV-Vis spectrum is expected to be dominated by strong absorptions arising from π→π* transitions within this extended conjugated system. The nitro group, being a powerful electron-withdrawing group, and the amine, a donating group, create a push-pull system that typically shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). A weaker absorption corresponding to an n→π* transition, likely associated with the lone pair of electrons on the nitrogen and oxygen atoms, may also be observed.

Table 5: Expected UV-Vis Absorption Data for this compound

Transition Type Associated Chromophore Expected λ_max (nm)
π→π* Benzyl Ring ~260 - 280
π→π* Conjugated Nitroethenamine System ~300 - 400

Correlation of Spectroscopic Data with Computational Results

A powerful modern approach in structural elucidation involves correlating experimental spectroscopic data with results from computational chemistry, often using methods like Density Functional Theory (DFT). nih.gov Theoretical calculations can predict various molecular properties, and their agreement with experimental findings provides strong validation for the proposed structure. eurjchem.com

Vibrational Spectra: DFT calculations can predict the infrared and Raman vibrational frequencies. While calculated frequencies often have a systematic error, they can be scaled to provide an excellent match with experimental spectra, aiding in the definitive assignment of complex vibrational modes. ajchem-a.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This helps in assigning the nature of the observed transitions (e.g., π→π* or n→π*).

NMR Spectra: Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, which, when compared to experimental data, can confirm the molecular structure and stereochemistry.

Molecular Geometry: DFT calculations provide an optimized molecular geometry in the gas phase, which can be compared with the solid-state structure determined by X-ray crystallography to assess the effects of crystal packing forces.

This synergy between empirical data and theoretical prediction offers a comprehensive and robust understanding of the structural and electronic properties of this compound.

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